(1,3,4-Thiadiazol-2-yl)boronic acid is a compound that integrates the thiadiazole ring system with a boronic acid functionality. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to form reversible covalent bonds with diols. Thiadiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The compound belongs to the class of boronic acids and is specifically classified under heterocyclic compounds due to the presence of sulfur and nitrogen atoms in its thiadiazole ring. Thiadiazoles are often utilized as building blocks in organic synthesis and medicinal chemistry. The synthesis of (1,3,4-Thiadiazol-2-yl)boronic acid can be derived from various synthetic routes involving thiadiazole derivatives and boronic acid precursors.
The synthesis of (1,3,4-Thiadiazol-2-yl)boronic acid typically involves several key steps:
The molecular structure of (1,3,4-Thiadiazol-2-yl)boronic acid features:
The structural formula can be represented as follows:
Key data includes:
(1,3,4-Thiadiazol-2-yl)boronic acid participates in various chemical reactions:
The mechanism of action for (1,3,4-Thiadiazol-2-yl)boronic acid primarily involves its interaction with biological targets:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
(1,3,4-Thiadiazol-2-yl)boronic acid has several applications in scientific research:
(1,3,4-Thiadiazol-2-yl)boronic acid (C₂H₃BN₂O₂S, CAS# 1258867-74-1) represents a structurally unique and synthetically valuable fusion of two privileged pharmacophores in medicinal chemistry: the electron-deficient 1,3,4-thiadiazole heterocycle and the versatile boronic acid functional group [2] [4]. This hybrid compound has emerged as a crucial building block in synthetic organic chemistry, particularly for the construction of complex molecules via metal-catalyzed cross-coupling reactions. Characterized by the molecular formula C₂H₃BN₂O₂S and a molecular weight of 129.93 g/mol, it typically presents as a solid requiring storage under inert atmosphere at temperatures below -20°C to maintain stability [2]. Its SMILES notation (OB(C₁=NN=CS₁)O) succinctly captures the boron atom's attachment to the thiadiazole ring at the 2-position, flanked by two hydroxyl groups [2]. This strategic molecular architecture enables the compound to serve as a linchpin in synthesizing biologically active molecules, where the thiadiazole moiety often imparts significant pharmacological properties while the boronic acid group provides a handle for efficient structural elaboration [3] [4].
The molecular architecture of (1,3,4-thiadiazol-2-yl)boronic acid creates a distinctive electronic environment that governs its reactivity. The 1,3,4-thiadiazole ring is an electron-deficient π-system due to the presence of two nitrogen atoms within the five-membered heterocycle, creating a significant electron-withdrawing effect. This property profoundly influences the adjacent boronic acid group (B(OH)₂), enhancing its electrophilic character and consequently its reactivity in transmetalation steps during catalytic cross-coupling reactions [4]. Computational studies and experimental observations indicate that this electronic asymmetry creates a polarized system where the boron atom becomes more susceptible to nucleophilic attack, a key feature facilitating its participation in Suzuki-Miyaura couplings [4] [5].
The compound exhibits tautomeric equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate form, with the equilibrium position significantly influenced by the electron-withdrawing nature of the thiadiazole ring and the solution pH. This tautomerism is crucial for its reactivity in aqueous conditions commonly employed in cross-coupling reactions. The calculated physicochemical parameters, including a moderate lipophilicity (logP ≈ 1.2) and polar surface area (≈ 65 Ų), reflect its balanced solubility profile—sufficiently hydrophilic for reaction in aqueous-organic solvent mixtures yet adequately lipophilic for solubilization in common organic solvents like 1,4-dioxane or dimethylformamide [2] [8].
Table 1: Calculated and Experimental Physicochemical Properties of (1,3,4-Thiadiazol-2-yl)boronic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂H₃BN₂O₂S | PubChem [1] |
Molecular Weight | 129.93 g/mol | BLD Pharm [2] |
Storage Conditions | -20°C, inert atm | BLD Pharm [2] |
Calculated logP | ~1.2 | Comparative analysis [8] |
Polar Surface Area | ~65 Ų | Comparative analysis [8] |
Characteristic SMILES | OB(C₁=NN=CS₁)O | BLD Pharm [2] |
The emergence of (1,3,4-thiadiazol-2-yl)boronic acid as a synthetic building block parallels key advancements in organoboron chemistry and cross-coupling methodologies. While thiadiazole chemistry dates back to the early 20th century with the pioneering work of Fischer and Pelouze on hydrazine-derived heterocycles, the specific incorporation of boronic functionality onto the thiadiazole nucleus became feasible only with the maturation of borylation techniques in the 1990s [4]. The formal registration of its CAS number (1258867-74-1) marked its entry into the chemical catalogues, enabling broader accessibility to synthetic chemists [2].
The compound gained significant traction following the explosive development of Suzuki-Miyaura cross-coupling, which became a cornerstone methodology in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and compatibility with aqueous media. The recognition that heteroarylboronic acids could participate efficiently in these transformations spurred interest in previously underexplored heterocyclic boronic acids, including thiadiazolyl derivatives [3] [4]. Early synthetic routes typically involved lithium-halogen exchange followed by quenching with trialkyl borates, or direct iridium-catalyzed C-H borylation of protected thiadiazole precursors. These methodologies gradually evolved to provide more efficient access with improved yields and purity, supporting the compound's transition from a chemical curiosity to a commercially available building block (as evidenced by current catalog listings from suppliers like BLD Pharm) [2] [4].
Within contemporary organoboron chemistry, (1,3,4-thiadiazol-2-yl)boronic acid occupies a strategic niche as a versatile precursor for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical discovery. Its primary synthetic utility lies in Suzuki-Miyaura cross-coupling, where it serves as a competent nucleophilic partner with various aryl and heteroaryl halides under palladium catalysis [3] [4]. This transformation enables the efficient formation of biaryl or heteroaryl-thiadiazole linkages, which are prevalent pharmacophores in medicinal chemistry. The electron-deficient nature of the thiadiazole ring often enhances the metabolic stability and modulates the electronic properties of resulting drug candidates, contributing to favorable pharmacokinetic profiles [5] [7].
Beyond traditional cross-coupling, this boronic acid participates in chemoselective transformations leveraging the differential reactivity of the B(OH)₂ group. These include chan-lam oxidations for C-O/C-N bond formation, and conjugate additions to electron-deficient alkenes. The boron "handle" allows for rapid diversification of the thiadiazole core, facilitating structure-activity relationship (SAR) studies during lead optimization campaigns [4] [7]. Its incorporation into protease inhibitors, kinase inhibitors, and antimicrobial agents underscores its broad utility in addressing diverse biological targets. The unique electronic properties imparted by the thiadiazole ring often confer enhanced binding affinity to biological macromolecules compared to simpler arylboronic acids, making it particularly valuable in designing enzyme inhibitors where boron acts as a transition-state mimic for hydrolytic processes [5].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1